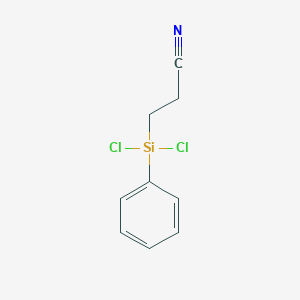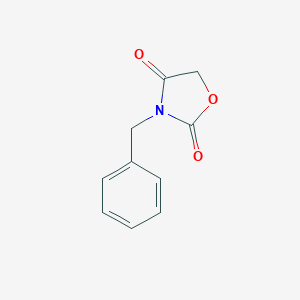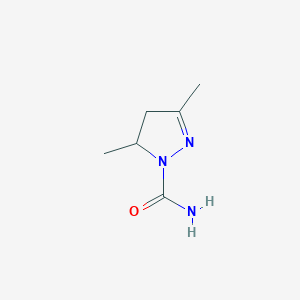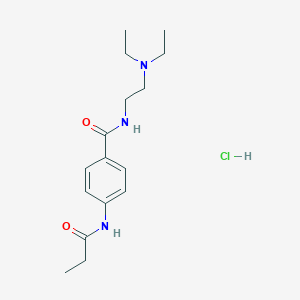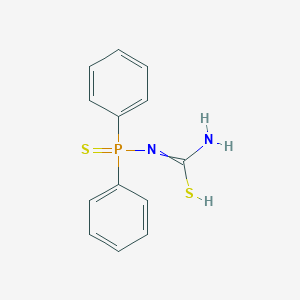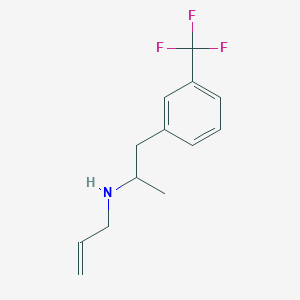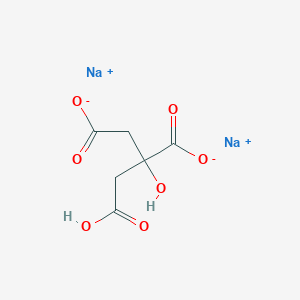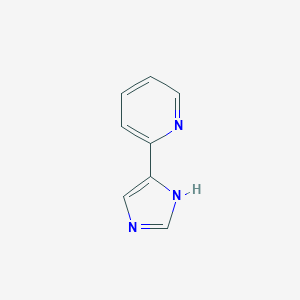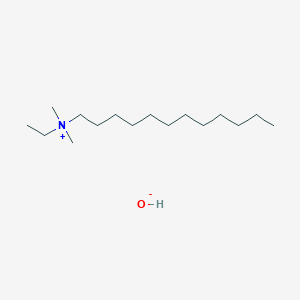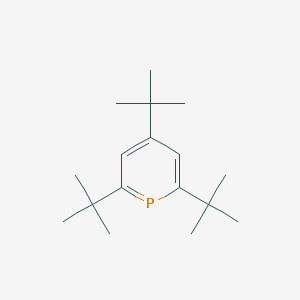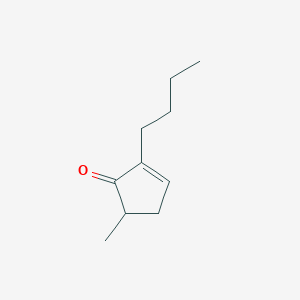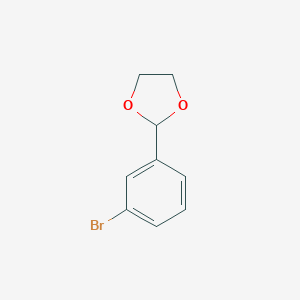
二锂;四氯合铜(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium tetrachlorocopper(II), also known as CuLi2Cl4, is a chemical compound that has been utilized as a catalyst in various organic reactions. It is particularly noted for its efficiency in the oxidative homocoupling of functionalized Grignard reagents, where it facilitates the conversion of a wide range of halides into homocoupled products with good to excellent yields .
Synthesis Analysis
The synthesis of dilithium tetrachlorocopper(II) and its derivatives can be achieved through different methods. For instance, the compound has been prepared by reacting n-butyllithium with tetrachlorothiophene to yield 2,5-dilithiodichlorothiophene, which can then be converted to a dicopper derivative . Additionally, the synthesis of a dilithium salt of a tetrahydroxydisiloxane has been reported, showcasing the versatility of dilithium compounds in forming dimeric structures with coordinating lithium atoms .
Molecular Structure Analysis
The molecular structure of dilithium compounds can vary significantly. For example, the dilithium salt of tetrahydroxydisiloxane forms a dimeric motif with diastereomeric silicon atoms in the solid state . In another case, the dilithium 1,4-disilacyclohexa-2,5-diene-1,4-diide adopts a boat conformation in its six-membered ring . These structural variations are crucial as they can influence the reactivity and stability of the compounds.
Chemical Reactions Analysis
Dilithium tetrachlorocopper(II) is particularly effective in catalyzing oxidative homocoupling reactions, as demonstrated in the synthesis of homocoupled products from functionalized Grignard reagents . The reactivity of dilithium compounds extends to the formation of dimetallic compounds, as seen in the preparation of dimetallic derivatives from tetrachlorothiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of dilithium compounds are often characterized by their crystal structures and thermal behaviors. For instance, the crystal structure of dilithium piperazinium(2+) selenate tetrahydrate has been solved, revealing a triclinic space group with specific lattice parameters . The vibrational spectra and thermal behavior of these compounds have been studied using various spectroscopic and thermoanalytical methods, providing insights into their stability and reactivity .
科学研究应用
Summary of the Application
CRYSTALS-Dilithium is an efficient post-quantum digital signature scheme based on lattice cryptography. It has been selected as the primary algorithm for standardization by the National Institute of Standards and Technology .
Methods of Application or Experimental Procedures
In this work, a high-throughput GPU implementation of Dilithium was presented. For individual operations, a range of computational and memory optimizations were employed to overcome sequential constraints, reduce memory usage and IO latency, address bank conflicts, and mitigate pipeline stalls .
Results or Outcomes
The implementation demonstrated throughputs of 575k and 1409k operations per second for signing and verification procedures, respectively, on an A100 GPU .
2. Electrochemical Performance of Dilithium 2-Aminoterephthalate
Summary of the Application
The redox potential of lithium terephthalate Li2TP anode material is controlled by functionalizing its terephthalate backbone with an electron-donating amino group .
Methods of Application or Experimental Procedures
The two Li-organic electrode materials, Li2TP and Li2TP-NH2, are fabricated as crystalline thin films from gaseous precursors using the atomic/molecular layer deposition (ALD/MLD) technique .
Results or Outcomes
The amino-functionalized material possesses a previously unknown crystal structure. The ALD/MLD fabrication yields in situ lithiated active electrode materials without any conductive additives or binders .
3. Catalyst in Organic Synthesis
Summary of the Application
Dilithium tetrachlorocopper(II) is used as a catalyst in organic synthesis. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .
Methods of Application or Experimental Procedures
The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .
Results or Outcomes
The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various organic reactions .
4. Implementing Dilithium on Reconfigurable Hardware
Summary of the Application
Dilithium is implemented on reconfigurable hardware for cryptographic applications .
Methods of Application or Experimental Procedures
A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .
Results or Outcomes
The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .
5. Catalyst in Coupling Reactions
Summary of the Application
Dilithium tetrachlorocopper(II) is used as a catalyst in coupling reactions. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .
Methods of Application or Experimental Procedures
The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .
Results or Outcomes
The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various coupling reactions .
6. Implementing Dilithium on Reconfigurable Hardware
Summary of the Application
Dilithium is implemented on reconfigurable hardware for cryptographic applications .
Methods of Application or Experimental Procedures
A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .
Results or Outcomes
The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .
安全和危害
Dilithium Tetrachlorocopper (II) is highly flammable and harmful if swallowed . It causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers One paper describes an efficient procedure for the oxidative homocoupling of functionalized Grignard reagents using a catalytic amount of Dilithium Tetrachlorocopper (II) in the presence of pure .
属性
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11074879 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

